9H-Fluoren-9-yltriphenylphosphonium bromide
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Overview
Description
9H-Fluoren-9-yltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C31H24BrP and a molecular weight of 507.415 g/mol . This compound is characterized by the presence of a phosphonium cation attached to a fluorenyl group and three phenyl groups, with bromide as the counterion . It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yltriphenylphosphonium bromide typically involves the reaction of 9H-fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
9H-fluorene+triphenylphosphine+brominating agent→9H-Fluoren-9-yltriphenylphosphonium bromide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluoren-9-yltriphenylphosphonium bromide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding phosphine and fluorenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like , , or can be used under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium salts.
Reduction: Phosphine and fluorenyl derivatives.
Substitution: Substituted phosphonium salts with various nucleophiles.
Scientific Research Applications
Chemistry: 9H-Fluoren-9-yltriphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes .
Biology: In biological research, it is used as a probe to study cellular uptake and localization of phosphonium compounds due to its ability to cross cell membranes .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-yltriphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The phosphonium cation is highly reactive and can form stable complexes with nucleophiles . The compound’s ability to cross cell membranes makes it useful in biological applications, where it can target specific cellular compartments .
Comparison with Similar Compounds
- 9-Bromofluorene
- 9-Hydroxyfluorene
- 9-Fluorenone
- 9-Chlorofluorene
Comparison:
- 9H-Fluoren-9-yltriphenylphosphonium bromide is unique due to the presence of the phosphonium cation , which imparts distinct chemical reactivity compared to other fluorenyl derivatives .
- 9-Bromofluorene and 9-Chlorofluorene are primarily used as intermediates in organic synthesis but lack the phosphonium functionality .
- 9-Hydroxyfluorene and 9-Fluorenone have different functional groups (hydroxyl and carbonyl, respectively) and are used in different types of chemical reactions .
Properties
CAS No. |
57945-50-3 |
---|---|
Molecular Formula |
C31H24P+ |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
InChI Key |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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